molecular formula C11H21Cl B13484418 1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane

1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane

Cat. No.: B13484418
M. Wt: 188.74 g/mol
InChI Key: ACCJQAHCWCCWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane is an organic compound belonging to the class of cyclobutanes Cyclobutanes are four-membered ring structures that exhibit unique chemical properties due to the ring strain associated with their small ring size

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

    Introduction of the Chloromethyl Group: This step can be performed using chloromethylation reactions, often involving formaldehyde and hydrochloric acid.

    Attachment of the 3,3-Dimethylbutyl Group: This can be done through alkylation reactions using appropriate alkyl halides and strong bases.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like alcohols or ketones.

    Reduction Reactions: Reduction can lead to the removal of the chloromethyl group or the reduction of other functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like hydroxide ions, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield an alcohol, while oxidation with potassium permanganate could yield a ketone.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in studying the effects of cyclobutane derivatives on biological systems.

    Medicine: Investigation of its potential as a pharmacophore in drug design.

    Industry: Use as a precursor in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane would depend on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)cyclobutane: Lacks the 3,3-dimethylbutyl group, leading to different chemical properties.

    1-(Bromomethyl)-1-(3,3-dimethylbutyl)cyclobutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-(Chloromethyl)-1-(2,2-dimethylpropyl)cyclobutane: Similar structure but with a different alkyl group.

Properties

Molecular Formula

C11H21Cl

Molecular Weight

188.74 g/mol

IUPAC Name

1-(chloromethyl)-1-(3,3-dimethylbutyl)cyclobutane

InChI

InChI=1S/C11H21Cl/c1-10(2,3)7-8-11(9-12)5-4-6-11/h4-9H2,1-3H3

InChI Key

ACCJQAHCWCCWJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CCC1(CCC1)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.